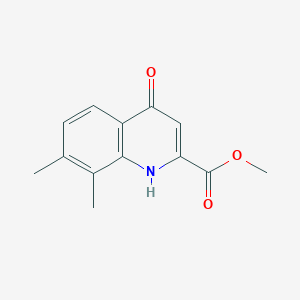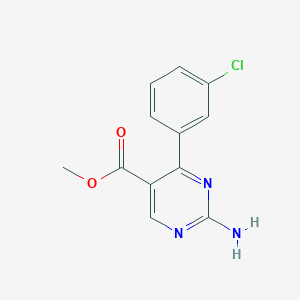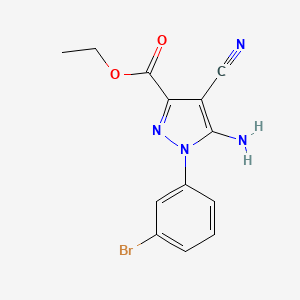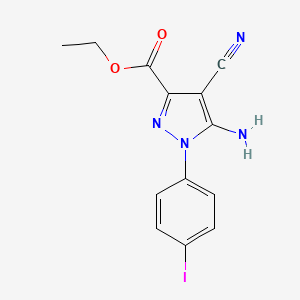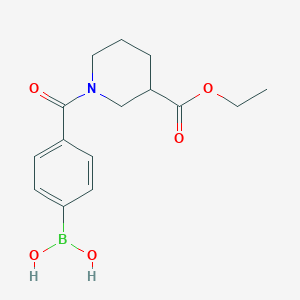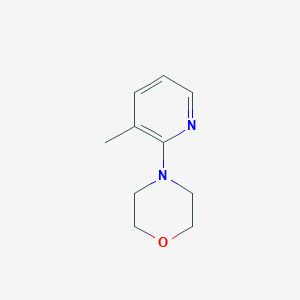
2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride: is a synthetic organic compound characterized by its unique structure, which includes a quinoline core substituted with dimethoxyphenyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Substitution Reactions:
Chlorination: The final step involves the chlorination of the carbonyl group using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions to yield the carbonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance yield and purity while minimizing human error.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol or amine derivatives, depending on the reducing agent used.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Amines, alcohols, or thiols in the presence of a base like triethylamine (TEA) or pyridine to neutralize the hydrochloric acid byproduct.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Amides, esters, and thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride serves as a versatile intermediate for the preparation of various heterocyclic compounds. Its reactivity makes it useful for constructing complex molecular architectures.
Biology
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The structural features of the quinoline core are known to interact with various biological targets, making it a candidate for drug development.
Industry
In the material science industry, the compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Wirkmechanismus
The mechanism by which 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The quinoline core can intercalate with DNA, affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline: Lacks the carbonyl chloride group, making it less reactive in substitution reactions.
2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, altering its reactivity and solubility.
2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-methyl ester: The ester group provides different reactivity and potential for hydrolysis compared to the carbonyl chloride.
Uniqueness
The presence of the carbonyl chloride group in 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride makes it uniquely reactive, allowing for a wide range of chemical transformations. This reactivity is not present in its analogs, making it a valuable intermediate in synthetic chemistry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactivity, applications, and uniqueness in comparison to similar compounds
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-11-7-12(2)19-14(8-11)15(20(21)23)10-17(22-19)16-9-13(24-3)5-6-18(16)25-4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYVNMOVZLQPMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


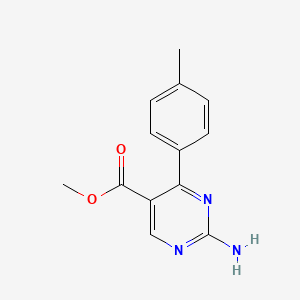
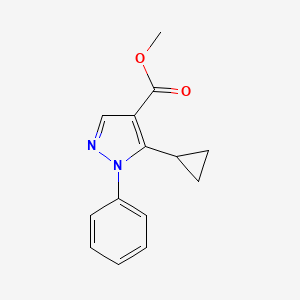
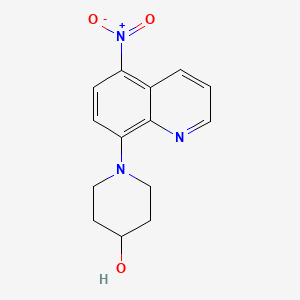

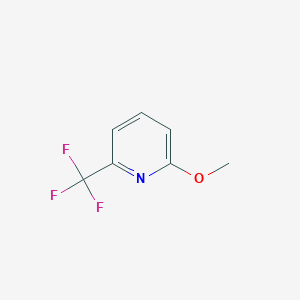
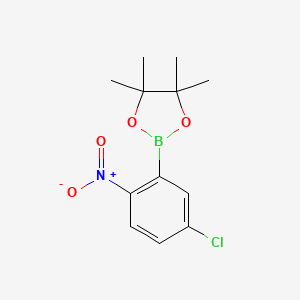
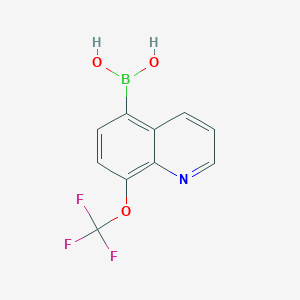
![3,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1420480.png)
